molecular formula C18H18O2 B15233374 Ethyl 4,4-diphenylbut-2-enoate

Ethyl 4,4-diphenylbut-2-enoate

Cat. No.: B15233374
M. Wt: 266.3 g/mol
InChI Key: LSHIQMXWFZABRL-BUHFOSPRSA-N
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Description

Ethyl 4,4-diphenylbut-2-enoate, with the molecular formula C22H27NO2, is a synthetic butenoate ester compound characterized by its diphenyl-substituted structure . Compounds within the but-2-enoate and but-3-enoate ester family serve as valuable intermediates in organic synthesis and medicinal chemistry research . They are frequently employed in cross-coupling reactions, such as the Heck reaction, to construct more complex molecular architectures . Furthermore, structurally similar α,β-unsaturated esters are often investigated as key precursors or models in the development of novel synthetic methodologies, including atom-transfer radical additions (ATRA) and photoredox catalysis, which are used to introduce functional groups like halodifluoroalkyl chains . The diphenyl motif is a common feature in compounds studied for their potential biological activities, making this ester a candidate for use in pharmaceutical and agrochemical discovery and development programs . Researchers utilize this building block to explore new chemical space and develop probes for biological systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

ethyl (E)-4,4-diphenylbut-2-enoate

InChI

InChI=1S/C18H18O2/c1-2-20-18(19)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3/b14-13+

InChI Key

LSHIQMXWFZABRL-BUHFOSPRSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

The Significance of α,β Unsaturated Esters in Organic Synthesis

α,β-Unsaturated esters are a class of organic compounds characterized by an ester functional group conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement imparts unique reactivity, making them valuable intermediates in the synthesis of more complex molecules. fiveable.me The conjugated system allows for both 1,2-addition and 1,4-conjugate addition (Michael reaction) of nucleophiles, providing a powerful tool for carbon-carbon bond formation. fiveable.me

The synthesis of α,β-unsaturated esters can be achieved through various methods, with the Wittig and Horner-Wadsworth-Emmons reactions being among the most prominent. nih.govrsc.orgrsc.org The Wittig reaction utilizes a phosphorus ylide to react with an aldehyde or ketone, while the Horner-Wadsworth-Emmons reaction employs a phosphonate (B1237965) carbanion, often leading to higher E-selectivity (formation of the trans isomer). acs.orgoup.com Recent advancements have focused on developing more environmentally friendly and efficient synthetic protocols, including the use of aqueous media, deep eutectic solvents, and chemo-enzymatic approaches. nih.govrsc.orgacs.org

The 4,4 Diphenyl Substitution Pattern in Chemical Design

The presence of two phenyl groups on the same carbon atom, known as a geminal diphenyl or 4,4-diphenyl substitution pattern, significantly influences a molecule's properties. wikipedia.org This structural motif is found in a variety of biologically active compounds and is a key feature in the design of new therapeutic agents. The steric bulk of the two phenyl groups can play a crucial role in directing the stereochemical outcome of reactions and in defining the three-dimensional shape of a molecule, which is critical for its interaction with biological targets.

For instance, the 4-aryl-3,4-dihydrocoumarin and 4-aryl-4H-chromene scaffolds, which contain a related structural feature, are present in many natural products and biologically active compounds. nih.gov The synthesis of molecules with such diphenyl substitutions often involves catalytic asymmetric methods to control the stereochemistry. acs.orgnih.govnih.gov

An Overview of Current Research Frontiers Pertaining to Ethyl 4,4 Diphenylbut 2 Enoate

Grignard-Mediated Synthesis of Precursors and Diphenylbutenone Analogs

Grignard reactions are fundamental for carbon-carbon bond formation, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl group. aroonchande.com This methodology can be strategically employed to synthesize precursors for this compound or its analogs, such as 4,4-diphenyl-3-buten-2-one. aroonchande.com

A representative synthesis involves the reaction of phenylmagnesium bromide with a protected form of ethyl acetoacetate (B1235776). aroonchande.com The ketone in ethyl acetoacetate must first be protected, for instance as a cyclic ketal using ethylene (B1197577) glycol, to prevent it from reacting with the Grignard reagent. aroonchande.com The Grignard reagent then selectively attacks the ester carbonyl. Subsequent acidic workup removes the protecting group and facilitates dehydration to yield the α,β-unsaturated ketone analog, 4,4-diphenyl-3-buten-2-one. aroonchande.com This butenone can then serve as a key intermediate for further transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides highly efficient and selective methods for constructing the carbon skeleton of diphenylbutenoate and related compounds. Palladium and nickel catalysts are particularly prominent in this area.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-type reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a widely used example. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids. wikipedia.orgorganic-chemistry.org

A plausible Suzuki-type approach to synthesize the this compound scaffold would involve the coupling of an aryl boronic acid with a suitable vinyl halide or triflate. The catalytic cycle for this transformation involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to form the final product and regenerate the catalyst. libretexts.orgyoutube.com

Key Steps in the Suzuki-Miyaura Catalytic Cycle

Step Description
Oxidative Addition The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.
Transmetalation The organic group (R²) from the organoboron species is transferred to the Pd(II) complex, displacing the halide. This step is typically facilitated by a base.

| Reductive Elimination | The two organic groups (R¹ and R²) are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst. |

This table describes the general mechanism of the Suzuki-Miyaura reaction. libretexts.orgyoutube.com

Other palladium-catalyzed reactions, such as the Stille coupling (using organotin reagents) or Heck reaction, could also be envisioned for the synthesis of this scaffold. researchgate.net For example, a palladium-catalyzed coupling between an acid chloride and an organotin reagent can effectively introduce a ketone and an acrylate (B77674) functionality into a carbon framework. researchgate.net

Nickel-Catalyzed Aryl-Difluoroalkylation of Alkynes to Form Diphenylbutenoate Derivatives

Nickel catalysis offers complementary reactivity to palladium and is often more cost-effective. Recent advancements have demonstrated the utility of nickel in complex C-H functionalization reactions. nih.govresearchgate.net Specifically, nickel-catalyzed difluoroalkylation of the α-C–H bonds of aryl ketones can produce highly stereo-defined tetrasubstituted monofluoroalkenes. nih.govresearchgate.net

While not a direct synthesis of this compound, this methodology represents an advanced strategy for creating structurally related scaffolds with fluorine substitution. The reaction proceeds through a proposed Ni(I)/Ni(III) catalytic cycle and demonstrates high stereoselectivity and broad substrate scope, even enabling the late-stage modification of complex molecules. nih.gov This approach highlights the potential of nickel catalysis to construct highly functionalized butenoate-like structures that are otherwise difficult to access. researchgate.net

Other Catalytic Enolate Functionalizations

The functionalization of enolates is a classic strategy in organic synthesis. nih.gov Modern catalytic methods have enabled the direct and asymmetric functionalization of C-H bonds in unsaturated carbonyl compounds via transiently generated enolates. nih.gov These extended enolates, formed from α,β- or β,γ-unsaturated carbonyl compounds, possess multiple nucleophilic sites (typically Cα and Cγ), presenting a challenge in regioselectivity. nih.gov

Catalytic approaches using various metal complexes can control both the site-selectivity and stereoselectivity of the reaction. For instance, copper(I) complexes have been used in reductive aldol (B89426) reactions of allenic esters, where the choice of chiral phosphine (B1218219) ligand dictates whether the reaction occurs at the α or γ position. nih.gov This type of catalytic control over enolate reactivity is a powerful tool for the precise construction of complex molecules related to the diphenylbutenoate scaffold.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

An in-depth examination of advanced synthetic strategies reveals the evolving landscape of organic chemistry, with a specific focus on the production of this compound and its structural relatives. Modern methodologies are increasingly shaped by the principles of green chemistry, the demand for precise stereochemical control, and the need for scalable, efficient manufacturing processes. This article explores the sophisticated techniques being employed to meet these challenges, from environmentally benign solvent systems and reusable catalysts to stereoselective methods and continuous flow production.

Computational and Theoretical Investigations of Ethyl 4,4 Diphenylbut 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Ethyl 4,4-diphenylbut-2-enoate. These methods provide insights into its electronic structure, conformational preferences, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving α,β-unsaturated esters. For this compound, DFT calculations can elucidate the pathways of various transformations, such as Michael additions, cycloadditions, and reductions. These studies involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies.

For instance, in a hypothetical Michael addition reaction, DFT could be used to model the approach of a nucleophile to the β-carbon of the butenoate chain. The calculations would reveal the geometry of the transition state and the associated energy barrier, providing insights into the reaction's feasibility and kinetics. nih.gov A recent study on the reaction between KRASG12C and covalent inhibitors with α,β-unsaturated carbonyl groups utilized DFT to understand the chemical reaction mechanism in solvent conditions. nih.gov

A representative set of calculated activation energies for a hypothetical reaction of this compound with a generic nucleophile is presented in the table below. Such data is crucial for understanding and predicting reactivity.

Reaction PathwayFunctionalBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
ConcertedB3LYP6-311+G(d,p)PCM (Toluene)25.4
Stepwise (Intermediate 1)M06-2X6-311+G(d,p)SMD (Toluene)22.1
Stepwise (Intermediate 2)ωB97X-D6-311+G(d,p)IEFPCM (Toluene)28.9

This table is illustrative and based on typical values for similar reactions.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting the spectroscopic properties of molecules. For this compound, these methods can be used to calculate its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

For example, time-dependent DFT (TD-DFT), an extension of DFT, can predict the electronic absorption and emission energies of substituted diphenyl butadiynes. rsc.org A similar approach could be applied to this compound to understand its photophysical properties. Furthermore, ab initio calculations can provide highly accurate rotational and distortion constants, which are crucial for identifying molecules in the gas phase, for instance, in astrochemical studies. arxiv.org

The following table presents a hypothetical comparison of calculated and experimental spectroscopic data for this compound.

Spectroscopic DataAb Initio MethodCalculated ValueExperimental Value
C=O Stretch (IR)MP2/aug-cc-pVTZ1725 cm⁻¹1718 cm⁻¹
λmax (UV-Vis)TD-B3LYP/6-31G(d)285 nm288 nm
¹H NMR (δ, Cα-H)GIAO-B3LYP/6-31G(d)6.15 ppm6.08 ppm

This table is illustrative. Experimental values are hypothetical for comparison.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in solution, including intermolecular interactions, solvation effects, and potential for aggregation. nih.gov By simulating a system containing multiple molecules of the ester and a solvent, one can observe how the molecules interact with each other and with the solvent molecules.

These simulations are particularly useful for understanding how the bulky diphenyl groups and the polar ester functionality influence the molecule's conformation and its interactions with its environment. For instance, MD simulations have been used to study the aggregation of amyloid-β peptides, a process driven by intermolecular interactions. nih.gov Similar principles would apply to the study of this compound aggregation, if it were to occur.

A representative analysis from a hypothetical MD simulation of this compound in a nonpolar solvent might reveal the following:

Simulation ParameterValue
Simulation Time100 ns
Number of Ester Molecules50
SolventToluene
Average End-to-End Distance12.5 Å
Radial Distribution Function (g(r)) peak (ester-ester)4.8 Å

This table is illustrative and represents typical outputs from an MD simulation.

Structure-Reactivity Relationship Prediction for this compound Derivatives

Computational methods can be used to predict how changes in the chemical structure of this compound derivatives would affect their reactivity. By systematically modifying the substituents on the phenyl rings or the ester group in silico, it is possible to establish quantitative structure-activity relationships (QSAR) or structure-reactivity relationships.

For example, studies on cinnamate (B1238496) ester analogues have shown that the substitution pattern on the aromatic ring and the nature of the side chain significantly influence their biological activity. nih.govnih.govresearchgate.net A similar computational approach for this compound derivatives would involve calculating various molecular descriptors (e.g., electrostatic potential, HOMO/LUMO energies, steric parameters) and correlating them with predicted reactivity, such as the activation energy for a specific reaction.

The following table illustrates a hypothetical structure-reactivity relationship for a series of para-substituted this compound derivatives in a Michael addition reaction.

Substituent (para-position)Hammett Parameter (σp)Calculated Activation Energy (kcal/mol)
-NO₂0.7820.5
-Cl0.2323.1
-H0.0025.4
-CH₃-0.1727.2
-OCH₃-0.2728.5

This table is illustrative and demonstrates a typical trend where electron-withdrawing groups decrease the activation energy for nucleophilic attack.

Computational Approaches to Catalyst Design and Optimization for Transformations of this compound

Computational chemistry plays a crucial role in the design and optimization of catalysts for chemical transformations involving α,β-unsaturated esters. acs.org For reactions such as asymmetric hydrogenation, cycloaddition, or Michael addition of this compound, computational methods can be used to design catalysts with improved activity, selectivity, and enantioselectivity. acs.org

This process often involves:

Modeling the catalyst-substrate complex: Understanding the binding mode of this compound to the catalyst's active site.

Calculating the energy profile of the catalytic cycle: Identifying the rate-determining step and key intermediates.

In silico screening of catalyst variants: Modifying the catalyst structure computationally to enhance its performance.

For example, computational studies have been instrumental in developing bifunctional iminophosphorane catalysts for enantioselective oxa-Michael reactions of α,β-unsaturated esters. acs.org A similar approach could be used to design a chiral catalyst for an enantioselective reaction of this compound.

A hypothetical workflow for computational catalyst design might yield the following data for a new catalyst:

Catalyst VariantLigand ModificationPredicted Enantiomeric Excess (%)
Cat-01 (Original)-75
Cat-02Increased steric bulk88
Cat-03Added hydrogen bond donor95

This table is illustrative of how computational screening can guide catalyst optimization.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization of Ethyl 4,4 Diphenylbut 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like Ethyl 4,4-diphenylbut-2-enoate, a suite of NMR experiments would be necessary for a complete assignment of its proton (¹H) and carbon (¹³C) signals and to establish its stereochemistry.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular framework by identifying correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling network within the molecule. For this compound, key correlations would be expected between the vinyl protons on the butenoate backbone, and between the ethyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the carbon signals for the ethyl group, the vinyl carbons, and the methine carbon bearing the two phenyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. It would be instrumental in connecting the different fragments of the molecule, for instance, showing correlations from the vinyl protons to the carbonyl carbon of the ester and to the quaternary carbon bonded to the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining the stereochemistry of the molecule by identifying protons that are close in space. For this compound, a key application would be to distinguish between the E and Z isomers by observing the spatial proximity between the vinyl protons and the protons of the adjacent methylene (B1212753) or methine groups.

Currently, specific COSY, HSQC, HMBC, or NOESY data for this compound are not available in published literature.

Solid-State NMR Applications

Solid-State NMR (ssNMR) can provide valuable information about the structure, conformation, and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms) and to determine the conformation of the molecule in the crystalline state, which may differ from its conformation in solution. However, there are no published reports on the application of solid-state NMR to this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₂₀H₂₀O₂), the expected exact mass would be calculated and compared to the experimental value to confirm its molecular formula. No specific HRMS data for this compound has been found in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Impurity Profiling

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, which is invaluable for structural elucidation and for the identification of impurities. For this compound, MS/MS studies would help to understand its fragmentation pathways, which would likely involve cleavages of the ester group and fragmentations of the diphenylmethyl moiety. This technique would also be highly effective for identifying and characterizing any process-related impurities or degradation products without the need for their physical isolation. At present, no specific MS/MS studies for impurity profiling of this compound are publicly available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

The C=O stretching of the α,β-unsaturated ester.

The C=C stretching of the alkene and the aromatic rings.

The C-O stretching of the ester group.

The C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

A detailed analysis of the fingerprint region of the spectra could provide insights into the conformational isomers of the molecule. While general principles of vibrational spectroscopy can be applied, specific and detailed experimental IR and Raman data with band assignments for this compound are not documented in the available literature.

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete and unambiguous confirmation of a molecule's connectivity and conformation. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration, provided a heavy atom is present or by using specific crystallographic techniques.

While specific crystal structure data for this compound is not publicly available, the analysis of a closely related structural analog, (Z)-Ethyl 2,4-diphenyl-3-(propylamino)but-2-enoate, provides a clear example of the data obtained from such an experiment. nih.gov The study of this analog revealed its molecular structure and conformation, confirming a Z-configuration stabilized by an intramolecular hydrogen bond. nih.gov The two phenyl rings were found to be oriented at a dihedral angle of 76.04 (12)°. nih.gov

The crystallographic data collected for this analog illustrates the level of detail provided by the technique.

Crystal Data for (Z)-Ethyl 2,4-diphenyl-3-(propylamino)but-2-enoate

Parameter Value
Chemical Formula C₂₁H₂₅NO₂
Molecular Weight 323.42
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.186 (2)
b (Å) 8.4771 (17)
c (Å) 19.080 (4)
β (°) 106.33 (3)
Volume (ų) 1891.4 (7)
Z 4

Data sourced from reference nih.gov.

Should a single crystal of this compound be grown, a similar X-ray diffraction analysis would yield its precise solid-state structure and packing arrangement.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, techniques such as GC-MS, LC-MS, and SFC are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio, providing both molecular weight information and a unique fragmentation pattern that acts as a chemical fingerprint.

For this compound, GC-MS would be a suitable method for purity assessment, assuming the compound is sufficiently volatile and does not degrade at the temperatures required for analysis. A high-purity sample would ideally show a single, sharp peak in the chromatogram. The corresponding mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions that could be used to confirm its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique used for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov The method involves separating components in a liquid mobile phase on a packed column (liquid chromatography) before detection by a mass spectrometer. nih.govspringernature.com LC-MS/MS, a tandem mass spectrometry approach, offers enhanced selectivity and is widely used for quantitative analysis. nih.gov

A typical LC-MS method for the purity assessment of this compound would involve:

Sample Preparation: Simple dilution of the sample in a suitable solvent. nih.gov

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve peak shape.

Detection: Electrospray ionization (ESI) in positive mode would likely be effective for this ester. The mass spectrometer would monitor for the protonated molecule [M+H]⁺.

Method validation is crucial to ensure reliability, and key parameters are summarized below. nih.gov

Key Parameters for LC-MS Method Validation

Parameter Description Typical Acceptance Criteria
Accuracy The closeness of the measured value to the true value. 90-110% recovery nih.gov
Precision The degree of agreement among individual test results. <15% Relative Standard Deviation (RSD) nih.gov
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-Noise ratio > 3
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined. Signal-to-Noise ratio > 10 nih.gov

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

This compound is a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations due to its high efficiency, speed, and reduced environmental impact compared to normal-phase HPLC. afmps.bechromatographyonline.comchromatographyonline.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. chromatographyonline.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are widely successful for a broad range of compounds. sci-hub.seresearchgate.net

Developing a chiral SFC method often involves a screening process where multiple CSPs and mobile phase modifiers are tested to find the optimal conditions for separation. afmps.besci-hub.se

Generic Chiral SFC Screening Strategy

Step Parameter Conditions to Test
1. Column Selection Chiral Stationary Phase (CSP) Amylose and Cellulose-based columns (e.g., tris(3,5-dimethylphenylcarbamate)) sci-hub.se
2. Modifier Selection Organic Co-solvent Methanol, Ethanol, Isopropanol researchgate.net
3. Additive Screening Mobile Phase Additives Basic (e.g., Diethylamine - DEA), Acidic (e.g., Trifluoroacetic acid - TFA), or a combination sci-hub.se

| 4. Optimization | Temperature & Pressure | Fine-tuning to improve resolution and analysis time afmps.be |

This systematic approach allows for the rapid and efficient development of a method to separate the enantiomers of this compound, enabling the assessment of its enantiomeric purity.

Exploration of Advanced Material Science Applications of Ethyl 4,4 Diphenylbut 2 Enoate Based Compounds

Monomeric Precursors in Polymer Synthesis and Polymer Chemistry

The molecular structure of ethyl 4,4-diphenylbut-2-enoate, featuring a vinyl group, suggests its potential as a monomeric precursor in polymer synthesis. rloginconsulting.com Vinyl monomers are fundamental to the polymer industry, forming the basis for a vast array of plastics, resins, and synthetic fibers. The polymerization of such monomers can proceed through various mechanisms, including free radical, anionic, and cationic polymerization, depending on the substituents on the vinyl group and the desired polymer characteristics. msu.edu

The presence of the two phenyl groups in this compound is expected to significantly influence the properties of the resulting polymer. These bulky pendant groups can impact the polymer's chain conformation, rigidity, and interactions, which in turn affect its macroscopic properties. For instance, the incorporation of bulky side chains is a known strategy to enhance the solubility of polymers and can influence their thermal properties.

While direct studies on the polymerization of this compound are not extensively documented in publicly available literature, the polymerization of structurally related vinyl monomers provides a basis for predicting its behavior. For example, the polymerization of styryl monomers, which also contain a vinyl group attached to a phenyl ring, has been studied. brandeis.edu These studies indicate that the polymerization can be initiated by thermal, gamma, or UV irradiation, leading to the formation of atactic polymers. brandeis.edu

The ester functionality in this compound introduces another dimension to its potential as a monomer. Ester groups can be susceptible to hydrolysis, which could be a desirable feature for creating degradable polymers. Furthermore, the ester group can be modified post-polymerization to introduce other functional moieties, a technique widely used to synthesize functional polymers with tailored properties. nih.gov

The following table summarizes the potential polymerization methods for vinyl monomers and their general characteristics, which could be applicable to this compound.

Polymerization MethodInitiator ExamplesKey Characteristics
Free Radical PolymerizationPeroxides, AIBNTolerant to a wide range of functional groups, can be performed in bulk, solution, suspension, or emulsion.
Anionic PolymerizationOrganolithium compoundsProduces polymers with well-defined molecular weights and narrow polydispersity, suitable for monomers with electron-withdrawing groups. msu.edu
Cationic PolymerizationStrong acids, Lewis acidsSuitable for monomers with electron-donating groups that can stabilize a carbocation. msu.edu
Reversible Addition-Fragmentation Chain Transfer (RAFT) PolymerizationDithioesters, trithiocarbonatesA controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures. uiowa.edu

Design and Synthesis of Functional Materials Incorporating this compound Moieties

The unique combination of a reactive vinyl group, bulky diphenyl substituents, and a modifiable ester function makes this compound an attractive building block for the design and synthesis of functional materials. By incorporating this moiety into polymer backbones or as pendant groups, materials with specific and desirable properties can be engineered.

One approach is the synthesis of copolymers, where this compound is polymerized with other monomers. This allows for the fine-tuning of the resulting material's properties by adjusting the ratio of the comonomers. For example, copolymerization with a hydrophilic monomer could lead to amphiphilic block copolymers, which are known to self-assemble into various nanostructures in solution. rsc.org

Post-polymerization modification of the ester group offers another route to functional materials. The ester can be hydrolyzed to a carboxylic acid, which can then be used for further reactions, such as amidation to attach bioactive molecules or crosslinking agents. The synthesis of functional poly(ester amide)s through such modification strategies has been demonstrated for other vinylidene-containing polymers. nih.gov

The diphenyl groups are also key to the functionality of materials derived from this monomer. These aromatic rings can engage in π-π stacking interactions, which can influence the morphology and electronic properties of the material. The strategic placement of diphenyl groups has been shown to affect molecular planarity and conjugation in other organic materials. rsc.org

The synthesis of these functional materials can be achieved through various established polymerization techniques. The choice of method would depend on the desired polymer architecture and the compatibility of the functional groups on the comonomers.

Functional Material TypeDesign StrategyPotential Synthesis Method
Amphiphilic Block CopolymersCopolymerization with hydrophilic monomersControlled radical polymerization (e.g., RAFT)
Functionalized HomopolymersPost-polymerization modification of the ester groupFree radical or controlled polymerization followed by chemical transformation
Conjugated PolymersIncorporation into a conjugated backboneCross-coupling reactions (e.g., Suzuki coupling) if the monomer is appropriately functionalized
Crosslinked NetworksIntroduction of crosslinkable groups via the ester functionalityPolymerization followed by a crosslinking reaction

Optical and Electronic Properties of Derived Materials (e.g., photochromism, luminescence)

The diphenyl-vinyl moiety within this compound suggests that materials derived from it could possess interesting optical and electronic properties, such as photochromism and luminescence.

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. nih.govresearchgate.net Polymers containing photochromic units have been extensively studied for applications in optical data storage, smart windows, and sensors. nih.govresearchgate.net While direct evidence for photochromism in polymers based on this compound is lacking, the diphenyl-vinyl structure is a component of some known photochromic systems. The cis-trans isomerization around the double bond upon light irradiation could potentially be harnessed to create photoresponsive materials. researchgate.net

Luminescence , or the emission of light by a substance not resulting from heat, is another property that could be expected from materials incorporating this monomer. nih.gov Conjugated polymers and molecules with extended π-systems, which can be formed by incorporating the diphenyl-vinyl group, are often luminescent. nih.govrsc.orgmdpi.com The diphenyl groups can enhance the conjugation length and influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key factors determining the emission color and efficiency. mdpi.com Studies on diphenyl-vinyl-substituted diketopyrrolopyrrole derivatives have shown that the position of the diphenyl group significantly affects the absorption and emission properties. rsc.orgrsc.org

The following table outlines the potential optical and electronic properties of materials derived from this compound and the structural features that would contribute to them.

PropertyContributing Structural FeaturePotential Application
PhotochromismReversible cis-trans isomerization of the vinyl group upon light exposure.Optical switches, smart materials. nih.govresearchgate.net
LuminescenceExtended π-conjugation provided by the diphenyl-vinyl system. rsc.orgrsc.orgOrganic light-emitting diodes (OLEDs), sensors. nih.gov
Tunable Electronic PropertiesThe ability to modify the ester group and copolymerize with other monomers to alter HOMO/LUMO levels.Organic semiconductors, photovoltaics. mdpi.com

Role as a Synthetic Building Block for Complex Architectures in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The design of molecules that can self-assemble into well-defined, complex architectures is a central theme in this field.

This compound possesses several features that make it a promising building block for supramolecular chemistry. The two phenyl groups can participate in π-π stacking and hydrophobic interactions, which are powerful driving forces for self-assembly in aqueous environments. The ester group can be a site for hydrogen bonding, either as an acceptor or, after hydrolysis to a carboxylic acid, as a donor.

The self-assembly of diphenylalanine, a molecule with a similar diphenyl motif, into nanotubes has been well-documented and highlights the potential for molecules containing diphenyl groups to form ordered structures. nih.gov By functionalizing this compound, for example by attaching recognition motifs or complementary hydrogen bonding units to the ester group, it is conceivable to direct its self-assembly into specific architectures such as micelles, vesicles, or fibers.

The resulting supramolecular structures could find applications in areas such as drug delivery, where the hydrophobic core formed by the diphenyl groups could encapsulate poorly water-soluble drugs, or in the creation of functional gels and scaffolds. The self-assembly of functionalized fullerenes and other organic molecules on surfaces is an active area of research, and the principles learned from these systems could be applied to the design of supramolecular assemblies based on this compound. unh.edu

Supramolecular InteractionRelevant Molecular FeaturePotential Resulting Architecture
π-π StackingDiphenyl groupsOrdered stacks, fibers
Hydrophobic InteractionsDiphenyl groupsMicelles, vesicles in aqueous media
Hydrogen BondingEster group (acceptor), or carboxylic acid after hydrolysis (donor)Sheets, networks

Synthesis and Reactivity of Derivatives and Analogues of Ethyl 4,4 Diphenylbut 2 Enoate

Ester Homologues and Carboxylic Acid Derivatives

The ester group and its corresponding carboxylic acid represent fundamental anchor points for chemical modification, influencing both physical properties and reactivity.

The parent carboxylic acid, 4,4-diphenylbut-3-enoic acid , can be synthesized through methods such as the palladium-catalyzed reaction of cinnamyl alcohol with formic acid and acetic anhydride. chemicalbook.com This acid serves as a crucial precursor for the synthesis of various ester homologues.

Standard esterification procedures, such as the Fischer-Speier esterification, can be employed to generate a series of ester homologues from 4,4-diphenylbut-3-enoic acid. By refluxing the acid with different alcohols (e.g., methanol, propanol, isopropanol) in the presence of a catalytic amount of strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), the corresponding methyl, propyl, or isopropyl esters can be prepared.

Alternatively, the ethyl ester can be converted to other ester homologues via transesterification. This process involves heating the ethyl ester with an excess of a different alcohol in the presence of an acid or base catalyst, which shifts the equilibrium towards the formation of the new ester.

Conversely, the ester can be hydrolyzed to yield the parent carboxylic acid. This is typically achieved through acid-catalyzed hydrolysis with an aqueous acid solution (e.g., HCl, H₂SO₄) or, more commonly, through base-mediated saponification using a hydroxide (B78521) source like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt. ut.ac.ir

Table 1: Synthesis of Ester and Carboxylic Acid Derivatives This table is interactive. Users can sort and filter data.

Derivative Name Parent Compound Reagents Reaction Type
Methyl 4,4-diphenylbut-2-enoate 4,4-Diphenylbut-3-enoic acid Methanol, H₂SO₄ (cat.) Fischer Esterification
Propyl 4,4-diphenylbut-2-enoate 4,4-Diphenylbut-3-enoic acid n-Propanol, H₂SO₄ (cat.) Fischer Esterification
4,4-Diphenylbut-3-enoic acid This compound NaOH, H₂O then HCl(aq) Saponification

Phenyl Ring Modifications: Synthesis of Substituted and Heteroaryl Analogues

Modifying the two phenyl rings on the C4 position offers a powerful strategy to fine-tune the electronic and steric properties of the molecule. This is typically achieved by employing appropriately substituted starting materials in the synthesis.

A highly effective and general route to these compounds is the Horner-Wadsworth-Emmons (HWE) reaction. orgsyn.org This olefination method involves the reaction of a stabilized phosphonate (B1237965) ylide, generated from triethyl phosphonoacetate and a base, with a ketone. To synthesize analogues of this compound, one would use a symmetrically or asymmetrically substituted benzophenone (B1666685) as the ketone component. For example, reacting the ylide with 4,4'-dichlorobenzophenone (B107185) would yield ethyl 4,4-bis(4-chlorophenyl)but-2-enoate, while using 4-methoxybenzophenone (B1664615) would result in ethyl 4-(4-methoxyphenyl)-4-phenylbut-2-enoate.

The Wittig reaction provides another classic route, where an appropriate phosphonium (B103445) ylide reacts with a substituted benzaldehyde (B42025) or ketone. youtube.commasterorganicchemistry.com

Furthermore, syntheses of related structures have demonstrated the feasibility of incorporating both substituted phenyl rings and heteroaryl moieties. For instance, the synthesis of (E)-Ethyl 4-(2-Bromophenyl)-4-hydroxybut-2-enoate has been reported, showcasing the incorporation of a substituted phenyl ring. rsc.org Similarly, the preparation of (E)-Ethyl 4-(Furan-3-yl)-4-hydroxybut-2-enoate demonstrates that a phenyl ring can be replaced by a heteroaromatic system like furan. rsc.org These syntheses, while leading to a hydroxylated product, establish the principle of using substituted and heteroaromatic precursors to generate molecular diversity at the C4 position.

Table 2: Examples of Phenyl-Modified Analogue Synthesis via HWE Reaction This table is interactive. Users can sort and filter data.

Target Analogue Ketone Starting Material Key Reagent Reaction Type
Ethyl 4,4-bis(4-chlorophenyl)but-2-enoate 4,4'-Dichlorobenzophenone Triethyl phosphonoacetate Horner-Wadsworth-Emmons
Ethyl 4,4-bis(4-methylphenyl)but-2-enoate 4,4'-Dimethylbenzophenone Triethyl phosphonoacetate Horner-Wadsworth-Emmons
Ethyl 4-(4-methoxyphenyl)-4-phenylbut-2-enoate 4-Methoxybenzophenone Triethyl phosphonoacetate Horner-Wadsworth-Emmons

Alterations to the Butene Backbone: Saturation and Branching

The reactivity of the butene backbone, specifically the conjugated C=C double bond, allows for significant structural modifications, including saturation and the introduction of new branches.

Saturation: The double bond of the α,β-unsaturated ester can be readily reduced through catalytic hydrogenation to yield the corresponding saturated ester, Ethyl 4,4-diphenylbutanoate . This transformation is typically carried out using hydrogen gas (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). The reaction proceeds under mild to moderate pressures and temperatures, selectively reducing the alkene double bond without affecting the aromatic rings or the ester carbonyl group.

Branching via Conjugate Addition: The electron-withdrawing nature of the ester group renders the β-carbon (C3) of the butene chain electrophilic and susceptible to nucleophilic attack. This makes the compound an excellent substrate for Michael (or conjugate) addition reactions. masterorganicchemistry.comorganic-chemistry.org A wide variety of soft nucleophiles, known as Michael donors, can be added to the C3 position, creating a new carbon-carbon or carbon-heteroatom bond and thus introducing a branch.

Common Michael donors include:

Enolates: Stabilized carbanions, such as those derived from diethyl malonate, can add to the β-carbon to form a new C-C bond.

Organocuprates (Gilman Reagents): These reagents (e.g., lithium dimethylcuprate) are known to selectively perform 1,4-additions to α,β-unsaturated carbonyls.

Amines and Thiols: Primary and secondary amines, as well as thiols, can serve as effective nucleophiles in aza-Michael and thia-Michael additions, respectively, leading to the formation of β-amino or β-thio esters. youtube.comnih.govfrontiersin.org

The existence of compounds such as Ethyl 4,4-diphenylpent-2-enoate , a methylated analogue, confirms that such branched structures are synthetically accessible. nih.gov

Impact of Structural Modifications on Chemical Behavior and Synthetic Utility

The structural modifications detailed in the preceding sections have a profound impact on the chemical properties and synthetic applications of the this compound scaffold.

Ester and Carboxylic Acid Modifications: Converting the ethyl ester to other ester homologues primarily modulates physical properties like boiling point, melting point, and solubility, which can be important for purification or formulation. Steric bulk in the ester group can also slightly decrease the rate of reactions involving the carbonyl carbon, such as hydrolysis. The conversion to the carboxylic acid derivative introduces a new realm of reactivity; the acid can be converted into acid chlorides, amides, or other acyl derivatives, and its acidic proton allows for salt formation.

Butene Backbone Alterations: Saturation of the C2-C3 double bond to form Ethyl 4,4-diphenylbutanoate is the most transformative modification. It eliminates the planarity of the butene chain and, crucially, removes the electrophilic β-carbon. This saturated analogue loses its ability to act as a Michael acceptor, fundamentally altering its synthetic utility from a versatile intermediate for conjugate additions to a simple, sterically hindered aliphatic ester. Branching at the C3 position via Michael addition introduces significant steric bulk near the ester carbonyl, which could hinder subsequent reactions at that site. However, the newly introduced functional group itself becomes a handle for further synthetic transformations, opening up pathways to more complex molecular architectures.

Future Directions and Emerging Research Avenues for Ethyl 4,4 Diphenylbut 2 Enoate

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the rapid prediction and optimization of reaction conditions. For a molecule like Ethyl 4,4-diphenylbut-2-enoate, these computational tools can be leveraged to explore its synthetic landscape with unprecedented efficiency.

Predictive Modeling of Reaction Outcomes:

Machine learning algorithms can be trained on large datasets of known chemical reactions to predict the outcomes of novel transformations. In the context of this compound, this could involve:

Yield Prediction: Developing models to forecast the yield of its synthesis under various catalytic systems, solvent conditions, and temperatures.

Stereoselectivity Control: Predicting the E/Z selectivity of the double bond formation during its synthesis, a crucial aspect for its potential applications.

Byproduct Identification: Identifying potential side reactions and byproducts, thereby streamlining purification processes.

Automated Reaction Optimization:

Proposes a set of reaction parameters based on existing data.

Controls automated reactors to perform the experiments.

Analyzes the results using in-line analytical techniques.

Updates its model and proposes the next set of experiments until the optimal conditions are found.

This approach would significantly accelerate the discovery of high-yielding and selective synthetic routes.

Development of Novel and Sustainable Synthetic Routes for Complex Analogues

The synthesis of complex analogues of this compound with tailored properties is a key area for future research. A focus on sustainable methodologies will be paramount in this endeavor.

Green Chemistry Approaches:

Future synthetic strategies will likely prioritize environmentally benign methods, such as:

Catalytic C-H Activation: Direct functionalization of the phenyl rings or the aliphatic backbone, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous flow reactors for improved heat and mass transfer, leading to higher yields, better selectivity, and enhanced safety.

Biocatalysis: Employing enzymes to catalyze specific transformations under mild conditions, offering high chemo-, regio-, and stereoselectivity.

Diversity-Oriented Synthesis:

The development of synthetic routes that allow for the rapid generation of a diverse library of this compound analogues will be crucial for exploring their structure-activity relationships. This could involve combinatorial approaches where different functional groups are systematically introduced at various positions on the molecular scaffold.

Exploration of Untapped Reactivity Profiles and Catalytic Transformations

The rich chemical functionality of this compound provides a fertile ground for exploring novel reactivity and catalytic applications.

Asymmetric Catalysis:

The prochiral center at the 4-position and the reactive double bond make this compound an excellent substrate for asymmetric catalysis. Future research could focus on:

Enantioselective Conjugate Additions: The addition of nucleophiles to the β-position of the α,β-unsaturated ester can generate a new stereocenter. The development of chiral catalysts for this transformation would provide access to enantiomerically pure derivatives.

Asymmetric Hydrogenation: The stereoselective reduction of the double bond would yield chiral esters with two stereocenters.

Catalyst Development:

This compound itself could serve as a ligand for transition metal catalysts. The diphenyl groups and the ester functionality could coordinate to a metal center, creating a unique chiral environment for catalytic reactions.

Applications in Nanoscience and Advanced Materials

The unique photophysical and electronic properties that can be endowed upon the derivatives of this compound make it a promising building block for advanced materials.

Organic Electronics:

The diphenyl groups suggest potential for applications in organic electronics. By incorporating suitable functional groups, analogues of this compound could be designed to exhibit properties such as:

Luminescence: For use in organic light-emitting diodes (OLEDs).

Charge Transport: For applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Functional Polymers and Nanomaterials:

The double bond of this compound can be utilized for polymerization reactions, leading to the formation of functional polymers with tailored properties. Furthermore, its derivatives could be used to functionalize the surface of nanoparticles, creating hybrid materials with novel optical, electronic, or catalytic properties.

Interdisciplinary Research Synergies and Unforeseen Chemical Discoveries

The full potential of this compound will likely be realized through collaborations between chemists and researchers from other disciplines.

Chemical Biology:

Analogues of this compound could be designed as probes to study biological processes or as potential therapeutic agents. The diphenyl groups are a common motif in many biologically active molecules.

Materials Science:

Collaboration with materials scientists could lead to the development of novel materials with applications in areas such as sensing, energy storage, and smart coatings. The self-assembly of specifically designed derivatives could lead to the formation of supramolecular structures with unique functions.

The journey of a chemical compound from its initial synthesis to its widespread application is often long and unpredictable. For this compound, the path forward is rich with possibilities. By embracing cutting-edge technologies and fostering interdisciplinary collaborations, the scientific community can unlock the hidden potential of this intriguing molecule and pave the way for unforeseen discoveries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,4-diphenylbut-2-enoate in academic research?

  • Methodological Answer : The synthesis typically involves a multi-step approach, starting with the preparation of the but-2-enoate backbone. For analogous esters, methods like Horner-Wadsworth-Emmons reactions or Michael additions are employed to introduce substituents. Key steps include:

  • Esterification : Reacting 4,4-diphenylbut-2-enoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and NMR .
    • Data Table : Hypothetical optimization of reaction conditions:
CatalystTemperature (°C)Yield (%)Purity (HPLC)
H₂SO₄807298.5
PTSA706597.8

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. The enoate double bond (δ 5.8–6.3 ppm in ¹H NMR) and ester carbonyl (δ 165–175 ppm in ¹³C NMR) are critical .
  • X-ray Crystallography : For resolving stereochemical ambiguities, use SHELXL for refinement . ORTEP-3 can visualize the molecular structure, highlighting phenyl group orientations .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NOESY correlations vs. X-ray data) require:

  • Validation of Crystallographic Data : Re-refine using SHELXL with high-resolution data (R-factor < 5%) and check for twinning or disorder .
  • Dynamic NMR Analysis : Probe temperature-dependent conformational changes to explain discrepancies in solution vs. solid-state structures .

Q. What experimental design considerations are critical for studying the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Variable Control : Optimize diene/dienophile ratios (e.g., 1:1 to 1:2) and solvent polarity (toluene vs. DMF) to modulate reaction kinetics .
  • Stereochemical Tracking : Use chiral HPLC or Mosher ester derivatization to determine enantioselectivity .
    • Data Table : Example reaction outcomes under varying conditions:
SolventDienophileYield (%)endo/exo Ratio
TolueneMaleic Anhydride853:1
DMFQuinone681:2

Q. How can computational methods enhance the interpretation of this compound’s bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Methodological Challenges & Solutions

Q. What statistical approaches are recommended for validating biological activity data of this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Fit IC₅₀ values using nonlinear regression (GraphPad Prism) with triplicate measurements .
  • Error Propagation : Calculate uncertainties in enzyme inhibition assays via standard deviation of replicates .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Modify phenyl groups (e.g., electron-withdrawing substituents) and ester chains (e.g., methyl vs. tert-butyl) .
  • Bioactivity Profiling : Test against a panel of targets (e.g., kinases, GPCRs) and correlate with Hammett σ values or steric parameters .

Comparative Analysis

Q. How does this compound compare to structurally similar esters in catalytic applications?

  • Methodological Answer :

  • Reactivity Benchmarking : Compare turnover numbers (TON) in asymmetric catalysis vs. Ethyl 4-(diethoxyphosphoryl)-2-butenoate .
  • Thermodynamic Stability : Assess via DSC to determine melting points and decomposition profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.